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Compound of Interest

Compound Name: Ethyl 6-heptenoate

Cat. No.: B1332352 Get Quote

Ethyl 6-heptenoate (C₉H₁₆O₂) is an unsaturated ester characterized by a seven-carbon chain

with a terminal double bond and an ethyl ester functional group.[1][2] Its unique structure,

combining a hydrophilic ester region with a larger, lipophilic aliphatic chain, makes it a molecule

of interest in organic synthesis, flavor and fragrance applications, and as a building block for

more complex chemical structures. For researchers and drug development professionals, a

comprehensive understanding of its solubility is paramount for its effective use, whether as a

reactant, a solvent, or a target for purification.

This guide moves beyond simple data points to provide a foundational understanding of the

physicochemical principles governing the solubility of ethyl 6-heptenoate. As a self-validating

system, it combines theoretical predictions with a robust experimental protocol, empowering

scientists to confidently assess its behavior in any solvent system relevant to their work.

Section 1: Core Physicochemical Profile
The solubility of a compound is fundamentally dictated by its intrinsic physical and chemical

properties. The key parameters for ethyl 6-heptenoate are summarized below, providing the

basis for predicting its interactions with various solvents.
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Property Value Source

Molecular Formula C₉H₁₆O₂ [1][3]

Molecular Weight 156.22 g/mol [1][3]

Boiling Point 189 °C (at 760 mmHg) [4][5]

Density 0.89 g/mL (at 25 °C) [5]

logP (Octanol/Water) ~2.4 [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors
2 (the carbonyl and ether

oxygens)
[1]

The calculated LogP value of ~2.4 indicates that ethyl 6-heptenoate is significantly more

soluble in nonpolar environments (like octanol) than in water, classifying it as a moderately

lipophilic compound.[1] Crucially, the absence of hydrogen bond donor sites means it cannot

engage in the strong hydrogen-bonding network characteristic of protic solvents like water, a

key factor in its low aqueous solubility.[6]

Section 2: The "Like Dissolves Like" Principle in
Action
The solubility of ethyl 6-heptenoate is best understood through the principle of "like dissolves

like," which states that substances with similar intermolecular forces and polarity tend to be

miscible. The molecule's structure can be conceptually divided into two regions with distinct

polarities.
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Ethyl 6-heptenoate

CH₂=CH-(CH₂)₄-COO-CH₂CH₃
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Caption: Polarity analysis of the ethyl 6-heptenoate structure.

Nonpolar Tail: The seven-carbon aliphatic chain, including the terminal alkene, constitutes

the bulk of the molecule. This region is nonpolar and interacts primarily through weak van

der Waals forces (London dispersion forces).

Polar Head: The ethyl ester group (-COOCH₂CH₃) is polar due to the electronegative oxygen

atoms, creating a permanent dipole. This allows for dipole-dipole interactions and makes the

oxygen atoms hydrogen bond acceptors.

This dual nature predicts that solvents capable of accommodating both nonpolar and

moderately polar interactions will be most effective at dissolving ethyl 6-heptenoate.

Section 3: Predicted Solubility Across Common Lab
Solvents
While extensive experimental data for this specific ester is not compiled in a single public

source, we can generate a highly reliable predicted solubility profile based on its

physicochemical properties and established principles of ester solubility.[6]
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Solvent Class Solvent Predicted Solubility Rationale

Nonpolar
Hexane, Heptane,

Cyclohexane
High / Miscible

Van der Waals forces

of the solvent

effectively interact

with the long nonpolar

tail of the ester.

Toluene, Benzene High / Miscible

Aromatic ring allows

for favorable

interactions with the

hydrocarbon chain.

Polar Aprotic Diethyl Ether High / Miscible

The ether's structure

is highly compatible

with the ester's overall

polarity.

Tetrahydrofuran (THF) High / Miscible

A versatile solvent that

balances polarity and

nonpolar

characteristics

effectively.

Ethyl Acetate High / Miscible

As an ester itself, it

shares identical

functional groups,

leading to excellent

miscibility.

Acetone High / Miscible

The strong dipole of

the ketone group can

interact with the ester

head, while the methyl

groups solvate the tail.
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Dichloromethane

(DCM)
High / Miscible

A moderately polar

solvent capable of

dissolving a wide

range of organic

compounds.

Acetonitrile (ACN) Moderate to High

While highly polar, its

aprotic nature allows

for good solvation

without the disruptive

effects of hydrogen

bonding.

Dimethylformamide

(DMF)
Moderate

Very high polarity may

lead to slightly less

favorable interaction

compared to less

polar aprotic solvents.

Dimethyl Sulfoxide

(DMSO)
Moderate

Similar to DMF, its

extreme polarity

makes it a less ideal

solvent than others in

its class.

Polar Protic Ethanol, Isopropanol High / Miscible

The alkyl portions of

these alcohols interact

well with the ester's

tail, and the ester's H-

bond acceptors can

interact with the

alcohol's -OH group.

Methanol Moderate to High

The shortest chain

alcohol is more polar,

making it slightly less

compatible than

ethanol but still a good

solvent.
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Water Low / Immiscible

The dominant, high-

energy hydrogen-

bonding network of

water cannot be

overcome by the weak

interactions offered by

the ester. The long

nonpolar tail is highly

hydrophobic.[6][7]

Section 4: A Self-Validating Protocol for
Experimental Solubility Determination
To ensure trustworthiness and provide actionable methodology, this section details a standard

laboratory procedure for quantifying the solubility of ethyl 6-heptenoate. The shake-flask

method is the gold standard for determining thermodynamic solubility and is particularly reliable

for compounds with low to moderate solubility.[8]

Experimental Workflow Diagram
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1. Preparation
Add excess ethyl 6-heptenoate
to a known volume of solvent

in a sealed vial.

2. Equilibration
Agitate at a constant

temperature (e.g., 25°C)
for 24-48 hours.

Ensure saturation

3. Phase Separation
Allow solid to settle.

(Centrifugation may be used
to accelerate).

Reach equilibrium

4. Sampling
Carefully withdraw an aliquot

of the clear supernatant.
Filter using a 0.22 µm syringe filter.

Isolate saturated solution

5. Dilution
Dilute the filtered sample

with a suitable mobile phase
to fall within the calibration range.

Prepare for analysis

6. Analysis
Inject into a calibrated HPLC or GC

to determine the concentration.

Quantify analyte

7. Calculation
Calculate solubility (e.g., in mg/mL)

using the concentration and dilution factor.

Determine final value

Click to download full resolution via product page

Caption: Workflow for the shake-flask solubility determination method.
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Step-by-Step Methodology
1. Materials and Reagents:

Ethyl 6-heptenoate (purity >98%)

Solvent of interest (HPLC grade or equivalent)

Scintillation vials or glass test tubes with screw caps

Orbital shaker or magnetic stirrer with temperature control

Analytical balance

Volumetric flasks and pipettes

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Calibrated Gas Chromatograph (GC) with FID or High-Performance Liquid Chromatograph

(HPLC) with UV/MS detector.

2. Protocol:

Preparation of Saturated Solution: Add an excess amount of ethyl 6-heptenoate to a vial

(e.g., 200 mg). The amount should be sufficient to ensure that undissolved solid remains

after equilibration. Record the exact amount added.

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital

shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixture for

at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is

reached.

Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow

the excess solid to settle. For fine suspensions, centrifugation at a moderate speed can be

used to pellet the solid.
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Sampling: Carefully withdraw an aliquot (e.g., 1.0 mL) from the clear supernatant, ensuring

no solid particles are disturbed.

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared

vial. This step is critical to remove any microscopic undissolved particles.

Dilution and Quantification:

Accurately weigh the filtered sample.

Perform a series of precise dilutions with a suitable solvent (often the mobile phase for

HPLC) to bring the concentration into the linear range of a pre-established calibration

curve.

Analyze the diluted sample using a calibrated GC or HPLC method to determine its

concentration.

Calculation: The solubility (S) is calculated using the determined concentration (C), the

dilution factor (DF), and the density of the solvent (ρ) if working in mass/mass units.

In mg/mL: S = C × DF

In g/100 g solvent: S = (C × DF × Volume of sample) / Mass of solvent

Section 5: Practical Implications for the Researcher
A thorough grasp of ethyl 6-heptenoate's solubility profile is essential for its practical

application:

Reaction Chemistry: When used as a reactant, selecting a solvent in which all reagents are

highly soluble can increase reaction rates and improve yields. Conversely, its low solubility in

water is advantageous for reactions involving aqueous workups, as it facilitates easy

separation.

Purification and Extraction: Its high solubility in nonpolar solvents like hexane and its

immiscibility with water make it an ideal candidate for liquid-liquid extraction from aqueous

mixtures. The choice between solvents like diethyl ether and ethyl acetate can be optimized

based on the polarity of impurities to be removed.
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Chromatography: For purification via column chromatography, a solvent system (e.g.,

hexane/ethyl acetate) can be designed where ethyl 6-heptenoate has moderate mobility,

allowing for effective separation from byproducts.

Formulation Science: In drug development or fragrance formulation, its solubility

characteristics determine which carriers or solvent systems are viable. Its lipophilic nature

suggests good miscibility with oils and other nonpolar excipients.

Conclusion
Ethyl 6-heptenoate is a moderately nonpolar ester with high solubility in a wide range of

nonpolar and polar aprotic organic solvents, moderate to high solubility in alcohols, and very

low solubility in water. This profile is a direct consequence of its molecular structure, which

features a dominant nonpolar hydrocarbon tail and a polar ester head that can accept but not

donate hydrogen bonds. By combining this theoretical understanding with the robust

experimental protocol provided, researchers can accurately predict and validate the behavior of

ethyl 6-heptenoate, ensuring its optimal use in synthesis, purification, and formulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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